Diethyl malonate-d2 chemical properties and specifications
Diethyl malonate-d2 chemical properties and specifications
Technical Monograph: Diethyl Malonate-d2 ( )
Advanced Specifications, Synthesis Protocols, and Application in Deuterated Pharmacophores
Executive Summary
Diethyl malonate-d2 (CAS 4303-49-5) serves as a critical C3 synthon in the development of deuterated active pharmaceutical ingredients (APIs). Unlike its protium analog, this isotopologue possesses two deuterium atoms at the active methylene position (
Part 1: Chemical Identity & Physicochemical Specifications[1][2][3][4][5]
The following specifications define the research-grade standard for Diethyl malonate-d2 used in GMP-proximal workflows.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | Diethyl malonate-d2 | Synonyms: Diethyl propanedioate-d2 |
| CAS Number | 4303-49-5 | Specific to the methylene-d2 isotopologue |
| Molecular Formula | ||
| Molecular Weight | 162.18 g/mol | +2.01 Da shift vs. protium analog (160.[1]17) |
| Isotopic Purity | Critical for KIE studies; <98% compromises data | |
| Chemical Purity | ||
| Appearance | Clear, colorless liquid | |
| Density | ~1.065 g/mL at 25 °C | Slightly denser than H-analog (1.055 g/mL) |
| Boiling Point | 198–199 °C | |
| Solubility | Miscible in organic solvents | Warning: Reacts/Exchanges with protic solvents ( |
Part 2: The Deuterium Advantage (Mechanistic Insight)
The utility of Diethyl malonate-d2 rests on the Primary Kinetic Isotope Effect (KIE) . The carbon-deuterium (
Mechanism of Action: Metabolic Blocking
In drug metabolism, the rate-determining step often involves the abstraction of a hydrogen atom by CYP450 enzymes. By substituting the labile methylene hydrogens of the malonate backbone with deuterium, the activation energy for this cleavage increases.
- Ratio: Typically ranges from 6 to 10 for primary KIE.
-
Result: This substitution can significantly extend the biological half-life (
) of a drug, potentially lowering the required dosage and reducing toxic metabolites.[2]
Diagram 1: Deuterated Drug Design Workflow This diagram illustrates the logical flow from target identification to the specific application of DEM-d2 in blocking metabolic pathways.
Caption: Workflow integrating Diethyl malonate-d2 to mitigate metabolic instability at the
Part 3: Synthesis & Preparation Protocols
While commercial sources exist, high-fidelity applications often require fresh preparation or re-enrichment to reverse "back-exchange" (loss of D to atmospheric moisture).
Protocol: Base-Catalyzed H/D Exchange
This protocol relies on the acidity of the
Reagents:
-
Diethyl malonate (non-deuterated start material)[1]
-
Deuterium Oxide (
, >99.9 atom % D) -
Anhydrous Potassium Carbonate (
) or Sodium Ethoxide ( ) -
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Biphasic Mixing: In a flame-dried round-bottom flask under Argon, combine Diethyl malonate (1 eq) with
(5 eq). -
Catalysis: Add catalytic
(0.1 eq). The base deprotonates the methylene group. -
Exchange Equilibrium: Reflux gently at 100°C for 4–6 hours.
-
Mechanistic Note: The equilibrium is driven by the vast molar excess of D atoms in the solvent pool.
-
-
Workup (Critical):
-
Cool the mixture.
-
Extract with anhydrous DCM. Do NOT use aqueous acid to neutralize, as this introduces protons.
-
Dry the organic layer over anhydrous
.
-
-
Iterative Enrichment: Evaporate the DCM. If NMR (see Part 4) shows <98% D, repeat steps 1–4 with fresh
. -
Final Purification: Distill under reduced pressure to remove trace water.
Diagram 2: H/D Exchange Mechanism Visualizing the reversible enolization that allows deuterium incorporation.
Caption: Base-catalyzed mechanism converting labile
Part 4: Analytical Characterization
Validating isotopic purity is non-negotiable. Standard HPLC/GC is insufficient as it separates by polarity/volatility, which are nearly identical for isotopologues.
1. Proton NMR (
-NMR)
-
Solvent: Must use
(Chloroform-d). Do not use DMSO-d6 if it contains water traces. -
Expectation:
-
H-Form: Quartet at 4.2 ppm (
ester), Triplet at 1.3 ppm ( ), Singlet at 3.36 ppm ( alpha) . -
D-Form: The singlet at 3.36 ppm must disappear .
-
-
Calculation: Integrate the residual signal at 3.36 ppm relative to the ester quartet.
2. Mass Spectrometry (GC-MS)[3][1]
-
Look for the molecular ion peak shift.
-
H-Form: m/z 160.
-
D-Form: m/z 162.
-
Any signal at 161 indicates the mono-deuterated impurity (Diethyl malonate-d1).
Part 5: Handling & Storage (Prevention of Back-Exchange)
The most common failure mode in using Diethyl malonate-d2 is scrambling (back-exchange) caused by atmospheric moisture or improper solvent choice.
-
The "Protic" Ban: Never use methanol, ethanol, or water during reaction setup unless the specific intent is to quench the reaction. The labile D atoms will rapidly exchange with solvent H atoms.
-
Inert Atmosphere: Store under Argon or Nitrogen. Carbon dioxide (from air) can react with trace base to form carbonates, which are hygroscopic and accelerate moisture absorption.
-
Glassware Preparation: All glassware must be oven-dried (>120°C) for at least 4 hours prior to use. Surface-bound moisture on glass is sufficient to lower isotopic purity from 99% to 95%.
-
Storage: Refrigerate at 2–8°C in a tightly sealed container with a teflon-lined cap.
References
-
ResolveMass Laboratories. (n.d.). Diethyl malonate-d2 | CAS 4303-49-5 Properties and Specifications. Retrieved February 7, 2026, from [Link]
-
Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398-404. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12197541, Diethyl malonate-d2. Retrieved February 7, 2026, from [Link]
